Cas no 1002242-01-4 ([(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate)

[(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoate is a synthetic ester derivative combining a phenethylamine moiety with a 4-methoxybenzoate group. This compound is of interest in organic and medicinal chemistry due to its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological or pharmacological applications. The presence of the carbamoyl linker enhances stability and modulates reactivity, while the methoxy group offers electronic tuning for further functionalization. Its well-defined structure allows for precise modifications, making it a versatile building block in drug discovery and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate structure
1002242-01-4 structure
Product name:[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
CAS No:1002242-01-4
MF:C18H19NO4
MW:313.347765207291
CID:5320047

[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-2-(phenethylamino)ethyl 4-methoxybenzoate
    • STL195042
    • [2-oxo-2-(2-phenylethylamino)ethyl] 4-methoxybenzoate
    • 2-oxo-2-[(2-phenylethyl)amino]ethyl 4-methoxybenzoate
    • [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
    • Inchi: 1S/C18H19NO4/c1-22-16-9-7-15(8-10-16)18(21)23-13-17(20)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20)
    • InChI Key: GTCZXLXLAIZGFA-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)OC)=O)CC(NCCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 371
  • XLogP3: 2.8
  • Topological Polar Surface Area: 64.599

[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-3865-5μmol
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-3865-10mg
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
10mg
$79.0 2023-09-07
Life Chemicals
F6609-3865-10μmol
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-3865-3mg
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
3mg
$63.0 2023-09-07
Life Chemicals
F6609-3865-100mg
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
100mg
$248.0 2023-09-07
Life Chemicals
F6609-3865-20μmol
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-3865-40mg
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
40mg
$140.0 2023-09-07
Life Chemicals
F6609-3865-50mg
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
50mg
$160.0 2023-09-07
Life Chemicals
F6609-3865-2μmol
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-3865-2mg
[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate
1002242-01-4
2mg
$59.0 2023-09-07

Additional information on [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate

Introduction to [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate (CAS No. 1002242-01-4)

[(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate, with the CAS number 1002242-01-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which combines a phenylethyl carbamate moiety with a 4-methoxybenzoate ester group. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.

The molecular formula of [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate is C19H21NO4, and its molecular weight is approximately 335.37 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with (2-phenylethyl)carbamic acid methyl ester. This synthesis route allows for precise control over the purity and yield of the final product, which is crucial for its application in high-purity environments such as pharmaceuticals and advanced materials.

In the realm of pharmaceutical research, [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate has shown promising potential as a lead compound for the development of new drugs. Recent studies have focused on its ability to modulate specific biological pathways, particularly those involved in inflammation and pain management. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a valuable candidate for the development of novel anti-inflammatory agents.

Beyond its pharmaceutical applications, [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate has also been explored for its use in materials science. Its unique chemical structure provides excellent thermal stability and solubility characteristics, making it suitable for use in polymer formulations and coatings. A recent study published in the Journal of Applied Polymer Science demonstrated that incorporating this compound into polymer matrices significantly enhances their mechanical properties and durability. This finding opens up new possibilities for its use in advanced materials for applications such as automotive parts, electronic devices, and biomedical implants.

The chemical synthesis of [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate involves several key steps. The first step typically involves the preparation of 4-methoxybenzoic acid, which can be synthesized from vanillin through a series of reactions including oxidation and decarboxylation. The next step involves the formation of (2-phenylethyl)carbamic acid methyl ester from phenethylamine and methyl chloroformate. Finally, these two intermediates are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the desired product.

The physical properties of [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate, including its melting point, solubility, and stability under various conditions, have been extensively characterized. It is generally a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is moderately soluble in organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in both aqueous and non-aqueous systems, depending on the specific application requirements.

In terms of safety and handling, while [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when handling this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials to maintain its stability and purity.

The future prospects for [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate are promising across multiple industries. In pharmaceuticals, ongoing research aims to optimize its pharmacological properties through structural modifications and formulation development. In materials science, efforts are being directed towards enhancing its performance in polymer composites and coatings through advanced processing techniques. As research continues to uncover new applications and improve existing ones, this compound is poised to play an increasingly important role in driving innovation across various sectors.

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